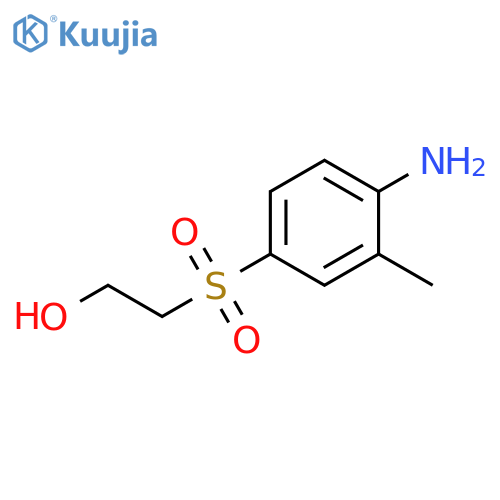

Cas no 1566347-08-7 (2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol)

1566347-08-7 structure

商品名:2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol

- Ethanol, 2-[(4-amino-3-methylphenyl)sulfonyl]-

-

- インチ: 1S/C9H13NO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3

- InChIKey: QSWBSKKCIGMYCD-UHFFFAOYSA-N

- ほほえんだ: C(O)CS(C1=CC=C(N)C(C)=C1)(=O)=O

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | CB000721608-1g |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95+% | 1g |

¥9244.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000721608-5g |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95+% | 5g |

¥24863.00 | 2023-09-15 | |

| Enamine | EN300-185890-1.0g |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95% | 1g |

$928.0 | 2023-05-26 | |

| TRC | A621365-5mg |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-185890-0.05g |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95% | 0.05g |

$216.0 | 2023-11-13 | |

| TRC | A621365-50mg |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 50mg |

$ 340.00 | 2022-06-07 | ||

| Aaron | AR01BFZS-500mg |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95% | 500mg |

$1020.00 | 2025-02-09 | |

| Aaron | AR01BFZS-250mg |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95% | 250mg |

$657.00 | 2025-02-09 | |

| Aaron | AR01BFZS-1g |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95% | 1g |

$1301.00 | 2025-02-09 | |

| 1PlusChem | 1P01BFRG-250mg |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |

1566347-08-7 | 95% | 250mg |

$545.00 | 2025-03-19 |

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

3. Back matter

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

1566347-08-7 (2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量